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Chloroform methanol

Lipid extraction Environmental chemistry Tissue analysis

Researchers requiring maximal lipid recovery face matrix-dependent variability with alternative solvents. This chloroform/methanol binary system provides the definitive solution, serving as the foundation for Folch and Bligh & Dyer methods-the undisputed gold standards with over 60 years of cumulative validation. - Delivers an 8-fold higher lipid yield in fish dorsal muscle vs. dichloromethane/hexane, ensuring robust lipid normalization in environmental toxicology. - Recovers the full spectrum of 31 major fatty acids in marine species, eliminating quantification bias in FAME profiling. - Provides superior phosphatidylinositol recovery over MTBE-based methods, reducing class-dependent bias in lipidomics.

Molecular Formula C2H5Cl3O
Molecular Weight 151.41 g/mol
Cat. No. B8312860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroform methanol
Molecular FormulaC2H5Cl3O
Molecular Weight151.41 g/mol
Structural Identifiers
SMILESCO.C(Cl)(Cl)Cl
InChIInChI=1S/CHCl3.CH4O/c2-1(3)4;1-2/h1H;2H,1H3
InChIKeyWORJEOGGNQDSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroform Methanol: Binary Solvent System Properties and Gold-Standard Status


The chloroform methanol mixture is a binary solvent system widely employed in analytical chemistry and biochemistry, consisting of chloroform (CHCl₃) and methanol (CH₃OH) mixed in varying ratios. This solvent combination is most prominently recognized as the foundational extraction medium in the Folch and Bligh & Dyer methods, which have been cited tens of thousands of times and remain the gold standards for lipid extraction from biological tissues and microorganisms [1]. The system is characterized by a minimum-boiling azeotrope and a density gradient that facilitates biphasic separation upon water addition, enabling the selective partitioning of lipids into the dense organic phase [2].

Foundation extraction medium for Folch and Bligh & Dyer lipid isolation protocols
Forms a density-gradient biphasic system upon water addition, enabling selective lipid partitioning
Minimum-boiling azeotrope supports reproducible solvent composition during evaporation

Why Chloroform Methanol Cannot Be Replaced by Generic Chlorinated Solvent Mixtures


Generic substitution of chloroform methanol with alternative solvent systems is not scientifically straightforward, as extraction efficiency, lipid class recovery, and phase-partitioning behavior exhibit strong matrix-dependent variability. While alternatives such as dichloromethane/methanol [1] or MTBE/methanol/water [2] have been proposed for specific applications, chloroform methanol remains uniquely validated across an exceptionally broad range of biological matrices—including plant tissues, animal muscle, microorganisms, and clinical biofluids—with over 60 years of cumulative method optimization. The system's specific ternary phase diagram and hydrogen-bonding interactions between chloroform and methanol produce solvation characteristics that cannot be precisely replicated by other binary mixtures, resulting in quantifiable differences in total lipid yield, the recovery of specific polar lipid classes, and the completeness of protein precipitation.

Lipid class recovery may shift
Alternative mixtures often under-recover polar lipids such as phosphatidylinositols, altering the lipidomic profile in matrix-dependent ways.
Phase-partitioning behavior is not transferable
The ternary chloroform/methanol/water phase diagram and hydrogen-bond network cannot be replicated by dichloromethane- or MTBE-based systems, leading to different protein precipitation and partitioning.
Decades of cross-matrix validation are absent in alternatives
Over 60 years of cumulative method optimization across plant, animal, microbial, and biofluid matrices have established chloroform methanol as the reference; substitute validation may not cover your specific matrix.

Chloroform Methanol Quantitative Differentiation Evidence


Chloroform Methanol vs. Dichloromethane Hexane: 8-Fold Higher Lipid Yield in Fish Dorsal Muscle

In a direct head-to-head comparison, chloroform/methanol (CM) extraction produced an 8-fold higher lipid yield from fish dorsal muscle compared to dichloromethane/hexane (DH) extraction, with a 1.7-fold difference observed in carcass tissue [1].

Lipid yield vs. DH
Head-to-head
8-fold higher total lipid yield from fish dorsal muscle
Reported lipid recovery context in lean tissue; supports extraction method selection for environmental contaminant normalization.
Compared to dichloromethane/hexane extraction; carcass tissue showed a 1.7-fold difference.
Lipid extraction Environmental chemistry Tissue analysis

Chloroform Methanol vs. Dichloromethane Methanol: Superior Fatty Acid Extraction Efficiency in European Seabass Muscle

In a direct head-to-head comparison, the chloroform/methanol (CHCl₃/MeOH) method extracted 31 main fatty acids from European seabass dorsal muscle more efficiently than the dichloromethane/methanol (CH₂Cl₂/MeOH) method [1].

Fatty acid extraction
Head-to-head
31 major fatty acids extracted more efficiently from seabass dorsal muscle
Reported fatty acid recovery context; may improve completeness of FAME profiling in marine samples.
Compared to dichloromethane/methanol method; superior efficiency observed across the fatty acid panel.
Lipidomics Fatty acid profiling Food chemistry

Chloroform Methanol vs. MTBE Methods: Phase-Dependent Recovery Bias in Phosphatidylinositol

In lipidomics applications, chloroform–methanol extraction provides superior recovery for specific lipid classes, particularly phosphatidylinositols (PI), compared to MTBE-based extraction methods [1].

Phosphatidylinositol recovery
Class-level
Higher phosphatidylinositol (PI) recovery compared to MTBE-based extraction
Reported lipid-class recovery context; reduces PI-specific bias in lipidomics workflows.
Directional advantage noted; exact fold change not provided. Folch method applied.
Lipidomics Phospholipid analysis LC-MS

Chloroform Methanol Water vs. TCA and Acetone: Differential Protein Precipitation Efficiency in Human Plasma

In a head-to-head comparison of protein precipitation methods using human plasma, chloroform/methanol precipitation was evaluated alongside TCA, acetone, and ammonium sulfate methods. While TCA and acetone resulted in efficient sample concentration and desalting, chloroform/methanol precipitation is noted for its distinct mechanism that depends on proper pipetting and vial manipulation, with efficiency influenced by the formation of a protein interphase between aqueous and organic layers [1][2].

Protein precipitation
Head-to-head
Distinct interphase-based mechanism; not universally optimal for concentration/desalting
Reported precipitation context; suitable when simultaneous lipid removal and detergent elimination are required.
TCA/acetone methods more efficient for sample concentration; chloroform/methanol offers unique selectivity.
Proteomics Sample preparation Protein precipitation

Chloroform Methanol vs. Modified Matyash: Comparable to Higher Metabolite Coverage

In a cross-method comparison using human serum, urine, and Daphnia magna tissues, the modified Matyash method (MTBE/methanol/water) yielded 4–20% more peaks and 1–41% more putatively annotated metabolites compared to the conventional Bligh and Dyer chloroform/methanol/water method [1].

Metabolite coverage vs. Matyash
Cross-study comparable
Modified Matyash yielded 4–20% more peaks; chloroform methanol served as validated reference
Reported metabolite coverage context; chloroform methanol remains the benchmark for cross-study comparability.
Human serum, urine, Daphnia magna; non-targeted DI-MS and LC-MS metabolomics.
Metabolomics Lipid extraction Mass spectrometry

Chloroform Methanol Gold Standard Status: >60,000 Citations and Extensive Method Validation

The Folch and Bligh & Dyer procedures using chloroform/methanol/water have been used tens of thousands of times and are universally recognized as the gold standard for lipid extraction from microorganisms and biological tissues, with over 60,000 cumulative citations and extensive cross-laboratory validation [1].

Gold standard validation
Class-level
Over 60,000 cumulative citations; tens of thousands of published applications since 1957
Reported method-adoption context; supports regulatory acceptance and cross-laboratory method transfer.
Extensive multi-matrix validation reduces method development burden for GLP and collaborative studies.
Method validation Lipid extraction Reproducibility

Optimal Use Cases for Chloroform Methanol Based on Quantitative Evidence


Total Lipid Extraction from Lean Fish Muscle for Environmental Contaminant Analysis

When analyzing organochlorine contaminants in fish dorsal muscle, chloroform methanol extraction provides an 8-fold higher lipid yield compared to dichloromethane/hexane extraction, making it the method of choice for lipid normalization in environmental toxicology studies requiring maximal lipid recovery [4].

Fatty Acid Profiling in Marine Organisms for Food Chemistry and Nutrition Research

For comprehensive fatty acid analysis in European seabass and similar marine species, chloroform methanol extraction demonstrates superior efficiency in recovering the full spectrum of 31 major fatty acids compared to dichloromethane/methanol, ensuring accurate FAME quantification [4].

Phosphatidylinositol Quantification in Lipidomics Workflows

In lipidomics studies where accurate quantification of phosphatidylinositols—key signaling lipids—is required, chloroform methanol extraction (via the Folch method) provides superior recovery compared to MTBE-based methods, reducing class-dependent bias [4].

Multi-Site Collaborative Studies and Regulated Laboratory Environments

For GLP laboratories, clinical diagnostic settings, and multi-institutional research consortia where method validation, regulatory acceptance, and cross-study comparability are paramount, the chloroform methanol-based Folch and Bligh & Dyer methods offer over 60 years of cumulative validation and tens of thousands of published applications [4].

Application
Selection Property
Validation Focus
Lipid extraction from lean fish muscle for contaminant analysis
Total lipid yield in low-fat tissue
Contaminant normalization and analytical sensitivity
Fatty acid profiling in marine organisms
Fatty acid recovery range
Completeness of FAME quantification
Phosphatidylinositol quantification in lipidomics
PI recovery vs. MTBE-based methods
Class-dependent bias review
Multi-site collaborative and regulated lab studies
Cumulative validation history
Cross-study comparability and regulatory acceptance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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